2-アセチルチアゾール-4-カルボン酸

概要

説明

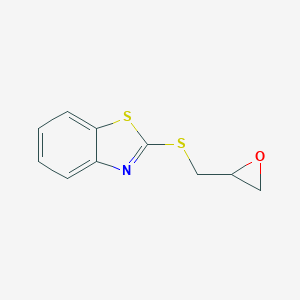

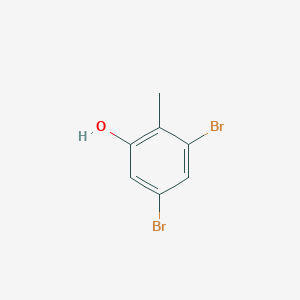

2-Acetylthiazole-4-carboxylic acid, also known as 2-Acetylthiazole-4-carboxylic acid, is a useful research compound. Its molecular formula is C6H5NO3S and its molecular weight is 171.18 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Acetylthiazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Acetylthiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetylthiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生物材料

2-アセチルチアゾール-4-カルボン酸は、真核生物、古細菌、真正細菌のメンバーを含む、試験されたすべての生物に広く分布していることが判明しました . このチアゾールは、メチルエステルメトキシミン誘導体として同定および定量化され、これらの生物において27〜1100 nmol / g乾燥重量のレベルで発見されました . この化合物は、以前は未記載の補酵素であると提案されています .

有機合成

2-アセチルチアゾール-4-カルボン酸などのカルボン酸は、有機合成などのさまざまな分野で使用される汎用性の高い有機化合物です . それらは、置換、脱離、酸化、カップリングなど、多くの重要な反応に関与しています .

ナノテクノロジー

ナノテクノロジーでは、2-アセチルチアゾール-4-カルボン酸などのカルボン酸は、金属ナノ粒子またはカーボンナノ構造体の分散および組み込みを促進するための表面改質剤として使用されます . それらは、超音波照射による多層カーボンナノチューブ(MWCNT)の表面改質を支援し、ポリマーナノマテリアルの製造に適用されます .

ポリマー

ポリマーの分野では、カルボン酸はモノマー、添加剤、触媒など、用途があります . それらは、合成ポリマーと天然ポリマーの両方で生産に使用されます .

香料

作用機序

Target of Action

It has been proposed that this compound may act as a coenzyme , suggesting that it could interact with various enzymes and proteins within the cell.

Mode of Action

As a potential coenzyme, it could be involved in facilitating biochemical reactions within the cell . The compound’s chemical structure, which contains a reactive carbonyl group, might play a crucial role in these interactions .

Biochemical Pathways

Given its widespread occurrence in various organisms and its potential role as a coenzyme , it is likely that it could be involved in multiple biochemical pathways.

Pharmacokinetics

It has been found in various organisms at levels of from 27 to 1100 nmol/g dry weight , indicating that it can be absorbed and distributed within biological systems.

Result of Action

Given its potential role as a coenzyme , it could be involved in facilitating various biochemical reactions, potentially influencing cellular metabolism and function.

Safety and Hazards

The safety data sheet for 2-Acetylthiazole-4-carboxylic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . Specific hazards include acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

生化学分析

Biochemical Properties

2-Acetylthiazole-4-carboxylic acid has been proposed to be a previously undescribed coenzyme . Its chemical structure contains a reactive carbonyl group , which suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

The effects of 2-Acetylthiazole-4-carboxylic acid on various types of cells and cellular processes are not yet fully known. Given its widespread occurrence in organisms and its proposed role as a coenzyme , it is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

特性

IUPAC Name |

2-acetyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-3(8)5-7-4(2-11-5)6(9)10/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOJCKCNKKLIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157021 | |

| Record name | 2-Acetylthiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-47-4 | |

| Record name | 2-Acetylthiazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylthiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 2-acetylthiazole-4-carboxylic acid?

A: 2-Acetylthiazole-4-carboxylic acid is a key building block of bacillamide, a naturally occurring algicide. [] While its specific mechanism of action as part of bacillamide is not fully elucidated in the provided research, its presence suggests a role in the compound's ability to inhibit algal growth. Further research is needed to understand the precise role of 2-acetylthiazole-4-carboxylic acid in bacillamide's algicidal activity.

Q2: How is 2-acetylthiazole-4-carboxylic acid incorporated into the structure of more complex molecules like bacillamide?

A: The synthesis of bacillamide demonstrates the use of 2-acetylthiazole-4-carboxylic acid as a building block. [] The process involves reacting the mixed anhydride of 2-acetylthiazole-4-carboxylic acid (formed using pivaloyl chloride) with tryptamine. This suggests that the carboxylic acid group on the thiazole ring is actively involved in forming an amide bond with the tryptamine molecule, leading to the formation of bacillamide.

Q3: Is 2-acetylthiazole-4-carboxylic acid found in other natural compounds besides bacillamide?

A: Research indicates that 2-acetylthiazole-4-carboxylic acid is present in the antibiotic YA-56 (Zorbamycin), specifically in both the X and Y variants. [] Its presence, alongside other amino acids and structural components, suggests its involvement in the complex structure of these antibiotics. This finding highlights the broader biological relevance of 2-acetylthiazole-4-carboxylic acid beyond its role in bacillamide.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)